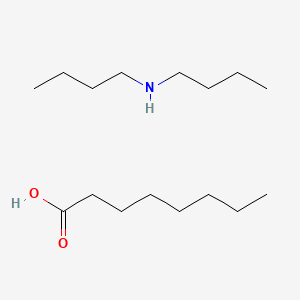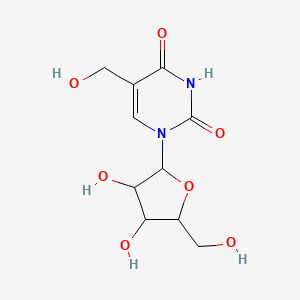![molecular formula C6H11N B3257245 2-Azabicyclo[4.1.0]heptane CAS No. 286-15-7](/img/structure/B3257245.png)
2-Azabicyclo[4.1.0]heptane
Descripción general
Descripción
2-Azabicyclo[4.1.0]heptane is a bicyclic compound that contains a nitrogen atom. It is related to bioactive compounds . The compound is an off-white solid .
Synthesis Analysis
The synthesis of 2-Azabicyclo[4.1.0]heptanes has been achieved through stereoselective cyclopropanation reactions. Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . The reaction conditions, stereochemical outcome, and group protection have been studied .Molecular Structure Analysis
The molecular structure of this compound involves a seven-membered ring with a nitrogen atom and a three-membered ring. The bicyclic structure is related to bioactive compounds .Chemical Reactions Analysis
Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . The cyclopropanation reaction works with diverse diazo compounds .Physical and Chemical Properties Analysis
This compound is an off-white solid . Its molecular weight is 133.62 .Direcciones Futuras
The future directions in the study of 2-Azabicyclo[4.1.0]heptane could involve exploring its bioactive properties further, given its relation to bioactive compounds . Additionally, the development of more strategies for its synthesis, particularly approaches that enable late-stage diversification of the bridgehead substituents, could be beneficial .
Mecanismo De Acción
Target of Action
The primary target of 2-Azabicyclo[41It has been synthesized as a derivative with nitric oxide synthase (nos) inhibitory activity . NOS is an enzyme responsible for the production of nitric oxide, a crucial cellular signaling molecule.
Mode of Action
The exact mode of action of 2-Azabicyclo[41Its derivatives have been shown to inhibit nitric oxide synthase (nos), thereby reducing the production of nitric oxide . This interaction with NOS and the resulting changes in nitric oxide levels suggest a potential therapeutic role in conditions where nitric oxide production is a factor.
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[41Given its inhibitory activity on nos, it can be inferred that it impacts the nitric oxide synthesis pathway . Nitric oxide plays a significant role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
The molecular and cellular effects of 2-Azabicyclo[41Its derivatives have been shown to inhibit nos, which would result in decreased production of nitric oxide . This could potentially affect various physiological processes, including blood pressure regulation, immune response, and neurotransmission.
Propiedades
IUPAC Name |
2-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLNAEPKTRCSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine](/img/structure/B3257177.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B3257192.png)
![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)



![[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B3257219.png)


![Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl-](/img/structure/B3257265.png)

